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molecular formula C12H24O2S B8453016 11-(Methylthio)undecanoic acid CAS No. 80683-81-4

11-(Methylthio)undecanoic acid

Cat. No. B8453016
M. Wt: 232.38 g/mol
InChI Key: AWOGYVKODMFDOG-UHFFFAOYSA-N
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Patent
US04758369

Procedure details

Into a 3-neck round-bottom flask fitted with a condenser and an addition funnel were added 20 g of 11-mercaptoundecanoic acid, 13 g of methyl iodide and 200 mL of ethanol. A slow flow of nitrogen through the reactor was started to exclude oxygen because mercaptans can be converted into disulfides in the presence of air and strong alkali. A solution of 7.33 g of sodium hydroxide in 14.66 g of water was added dropwise to the reaction mixture via the addition funnel. The reaction mixture was kept at room temperature overnight. Any unreacted methyl iodide, the ethanol and the water were removed using a rotovap. The residue was acidified using a mixture of concentrated hydrochloric acid and ice. After isolation the product was distilled. After a small amount of a low boiling fraction was collected, the desired product was collected at ~1 mm of Hg at 180° C. weighing 22.75 g. The crude product was distilled to yield 12.5 g of desired product representing 58.7% of theoretical based upon the weight of starting 11-mercaptoundecanoic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.33 g
Type
reactant
Reaction Step Five
Name
Quantity
14.66 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH3:15]I.O=O.[OH-].[Na+]>O.C(O)C>[CH3:15][S:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
SCCCCCCCCCCC(=O)O
Name
Quantity
13 g
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
disulfides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7.33 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.66 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-neck round-bottom flask fitted with a condenser and an addition funnel
CUSTOM
Type
CUSTOM
Details
Any unreacted methyl iodide, the ethanol and the water were removed
ADDITION
Type
ADDITION
Details
a mixture of concentrated hydrochloric acid and ice
DISTILLATION
Type
DISTILLATION
Details
After isolation the product was distilled
CUSTOM
Type
CUSTOM
Details
After a small amount of a low boiling fraction was collected
CUSTOM
Type
CUSTOM
Details
the desired product was collected at ~1 mm of Hg at 180° C.
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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